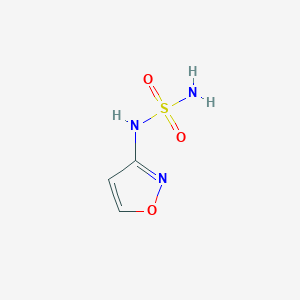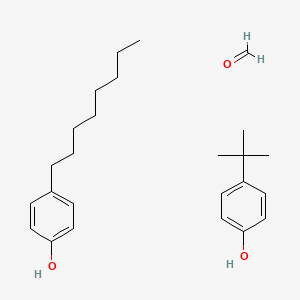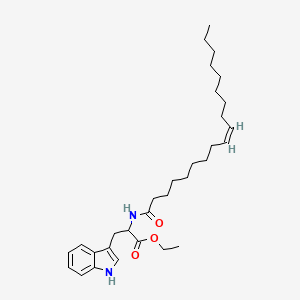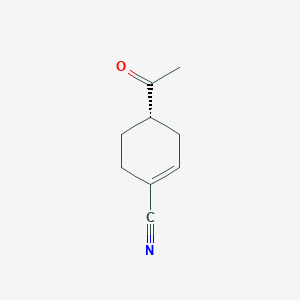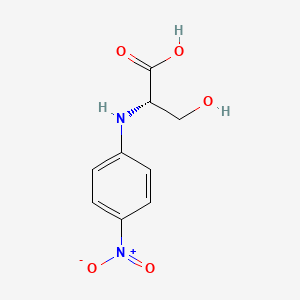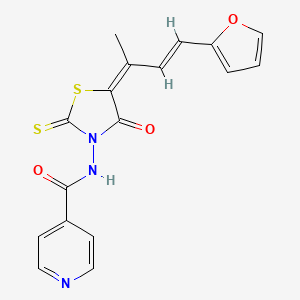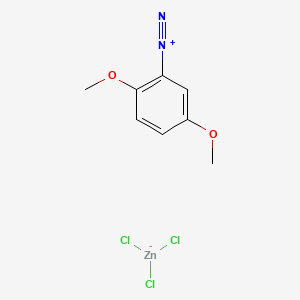
4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane: is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by a boron atom integrated into a six-membered ring, which also includes two oxygen atoms. The presence of boron in its structure makes it a valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronates with diols. One common method is the condensation reaction between this compound and a suitable diol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron atom.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a lower oxidation state.
Substitution: The compound can undergo nucleophilic substitution reactions where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Reduced boron-containing compounds.
Substitution: Substituted boron compounds with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: In biological research, this compound is used as a probe to study boron-containing biomolecules. It can also be used in the development of boron-based drugs.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various molecules. The boron atom in the compound can interact with nucleophiles, leading to the formation of boron-nitrogen, boron-oxygen, or boron-carbon bonds. These interactions are crucial in its applications in organic synthesis and medicinal chemistry.
Comparación Con Compuestos Similares
4,6-Dimethyl-2-(propan-2-yl)-1,3,5-dithiazinane: This compound contains sulfur atoms instead of oxygen atoms in the ring structure.
4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane: Similar in structure but with different substituents on the ring.
Uniqueness: this compound is unique due to its boron-containing ring structure, which imparts distinct reactivity and stability. Its ability to participate in various chemical reactions and form stable complexes makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
66128-19-6 |
|---|---|
Fórmula molecular |
C8H17BO2 |
Peso molecular |
156.03 g/mol |
Nombre IUPAC |
4,6-dimethyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C8H17BO2/c1-6(2)9-10-7(3)5-8(4)11-9/h6-8H,5H2,1-4H3 |
Clave InChI |
ZVNUEIJUBFMMJA-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(CC(O1)C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


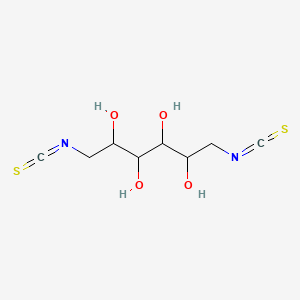

![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)
